4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C18H23BN2O2. This compound is known for its unique structure, which includes a pyrimidine ring substituted with phenyl and dioxaborolane groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst under mild conditions. The reaction proceeds through a borylation process, where the dioxaborolane group is introduced to the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Scientific Research Applications
4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, enabling the compound to undergo borylation and other transformations. These reactions often involve the formation of new bonds and the modification of existing structures, making the compound a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyrimidine ring.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a pyrimidine ring with different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a pyrimidine ring.
Uniqueness
What sets 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine apart is its combination of a pyrimidine ring with a dioxaborolane group. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications.
Biological Activity
4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2304634-08-8) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects as reported in recent literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₃BN₂O₂
- Molar Mass : 310.2 g/mol
- CAS Number : 2304634-08-8
The presence of the pyrimidine ring and the boron-containing dioxaborolane moiety suggests potential interactions with biological targets relevant in drug discovery.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Pyrimidines are known for their role in inhibiting various kinases involved in cancer progression. The compound may exhibit similar properties due to its structural features.
- Mechanism of Action : Pyrimidines often function as inhibitors of protein kinases. For instance, research indicates that related compounds can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers .
- Case Study : In a study evaluating pyrimidine derivatives, compounds structurally similar to 4,6-Dimethyl-2-phenylpyrimidine exhibited significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range. This suggests that modifications in the pyrimidine scaffold can enhance anticancer activity .
Antimicrobial Activity
Pyrimidines have also been investigated for their antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or receptors.
- Activity Against Resistant Strains : Some studies report that pyrimidine derivatives show activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Specific Findings : A related compound demonstrated potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL, indicating that structural modifications can lead to enhanced efficacy against resistant pathogens .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate.
- Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles with acceptable oral bioavailability (around 31.8%) and clearance rates conducive for therapeutic use .
- Toxicity Assessments : In vivo studies have shown no acute toxicity at high doses (up to 2000 mg/kg), which is promising for further development .
Summary of Research Findings
Biological Activity | Observations |
---|---|
Anticancer | Significant cytotoxicity against cancer cell lines; inhibition of receptor tyrosine kinases |
Antimicrobial | Effective against multidrug-resistant bacteria; low MIC values against Mycobacterium tuberculosis |
Pharmacokinetics | Favorable absorption and bioavailability; no acute toxicity observed |
Properties
Molecular Formula |
C18H23BN2O2 |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H23BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI Key |
ULMJUMKJLSWUBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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